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molecular formula C4H8N2O4 B1605071 beta-Aspartylhydroxamate CAS No. 20154-32-9

beta-Aspartylhydroxamate

Cat. No. B1605071
M. Wt: 148.12 g/mol
InChI Key: ZBYVTTSIVDYQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705522

Procedure details

0.1 mole of D-aspartic acid β-ethyl ester is dissolved in 200 ml of methanol, 0.2 mole of hydroxylamine hydrochloride is then added and the mixture is stirred until complete dissolution occurs. 0.4 mole of triethylamine is added and stirring is continued at room temperature for about 48 hr. The precipitate formed is collected on a filter. This crude product is recrystallized by dissolution in water, then diluted in absolute ethanol. This solution is kept at +4° C. for 12 hr. The crystals are filtered, washed with absolute ethanol and air-dried. This reaction yields 50 to 70% of D-Aspartic acid β-Hydroxamate.
Name
D-aspartic acid β-ethyl ester
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[O:3][C:4](=[O:11])[C@@H:5]([CH2:7][C:8](O)=[O:9])[NH2:6].Cl.[NH2:13][OH:14].C(N(CC)CC)C>CO>[CH2:7]([C:8]([NH:13][OH:14])=[O:9])[CH:5]([NH2:6])[C:4]([OH:3])=[O:11] |f:1.2|

Inputs

Step One
Name
D-aspartic acid β-ethyl ester
Quantity
0.1 mol
Type
reactant
Smiles
CCOC([C@H](N)CC(=O)O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred until complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is collected on a filter
CUSTOM
Type
CUSTOM
Details
This crude product is recrystallized by dissolution in water
ADDITION
Type
ADDITION
Details
diluted in absolute ethanol
WAIT
Type
WAIT
Details
This solution is kept at +4° C. for 12 hr
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The crystals are filtered
WASH
Type
WASH
Details
washed with absolute ethanol
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C(C(=O)O)N)C(=O)NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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